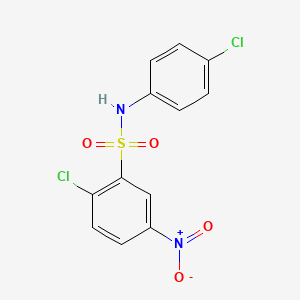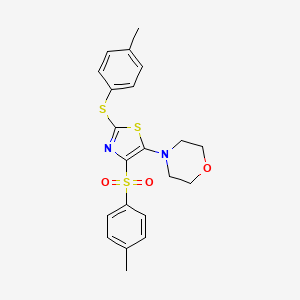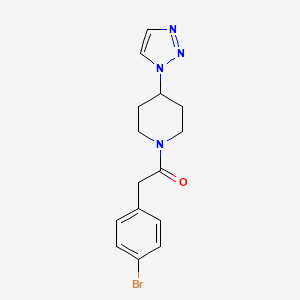![molecular formula C12H15NO3S B2800094 N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide CAS No. 2305395-81-5](/img/structure/B2800094.png)
N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide, also known as MSE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of sulfonamide compounds, which have been used in a variety of research fields due to their unique properties.
Wirkmechanismus
The mechanism of action of N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. One study found that N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide inhibited the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer development.
Biochemical and Physiological Effects:
N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and inhibition of HDAC activity. Additionally, N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide has been shown to have potent anticancer activity, making it a promising candidate for further research in this area. However, one limitation of N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide. One area of interest is the development of N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide derivatives with improved anticancer activity and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide and to determine its potential applications in the treatment of inflammatory diseases. Finally, N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide may have potential applications in the development of new materials or as a reagent in organic synthesis.
Synthesemethoden
The synthesis of N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1-propene in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as a potential anticancer agent. One study found that N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide inhibited the growth of several cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)sulfonylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-3-12(14)13-8-9-17(15,16)11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTILNSPHLPYOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2800012.png)
![4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide](/img/structure/B2800015.png)


![N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2800020.png)



![N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2800026.png)
![2-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2800028.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2800029.png)

